(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol

Catalog No.
S12323800
CAS No.
M.F
C13H28OSi
M. Wt
228.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyc...

Product Name

(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol

IUPAC Name

(1R,2S,4R)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-ol

Molecular Formula

C13H28OSi

Molecular Weight

228.45 g/mol

InChI

InChI=1S/C13H28OSi/c1-5-11-9-12(13(14)10-11)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13-/m1/s1

InChI Key

ZHTGEGSPKNHQHH-FRRDWIJNSA-N

Canonical SMILES

CCC1CC(C(C1)O)CCC[Si](C)(C)C

Isomeric SMILES

CC[C@@H]1C[C@@H]([C@@H](C1)O)CCC[Si](C)(C)C

(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol is a chiral organic compound characterized by its unique cyclopentanol structure, which includes a cyclopentane ring substituted with an ethyl group and a trimethylsilyl-propyl group. The stereochemistry of this compound is defined by the R and S designations at specific chiral centers, indicating its potential for selective biological activity due to its three-dimensional arrangement. The presence of the trimethylsilyl group enhances its solubility and reactivity, making it a subject of interest in organic chemistry and medicinal applications.

The chemical reactivity of (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol can be explored through various organic reactions, including:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under acidic or basic conditions.
  • Esterification: The alcohol functional group can react with carboxylic acids to form esters, which are important in the synthesis of various derivatives.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.

These reactions are facilitated by enzymes in biological systems, which often catalyze similar transformations in metabolic pathways

  • Antimicrobial Effects: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Some derivatives are known to modulate inflammatory pathways.
  • Neuroprotective Action: There is a possibility that this compound may influence neuroprotective mechanisms due to its structural similarities with known neuroactive substances.

The prediction of biological activity can be enhanced using computational methods that analyze structure-activity relationships .

The synthesis of (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired stereochemistry.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents that favor the formation of one enantiomer over another during the reaction process.
  • Functional Group Manipulation: Starting from a cyclopentanol derivative and introducing the ethyl and trimethylsilyl groups through selective reactions such as alkylation or silylation.

These methods allow for the efficient production of this compound while maintaining its stereochemical integrity.

(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol has potential applications in various fields:

  • Pharmaceutical Industry: As a precursor for synthesizing biologically active compounds or as a lead compound for drug development.
  • Chemical Research: In studies focused on stereochemistry and reaction mechanisms involving cyclic alcohols.
  • Material Science: Possible use in developing new materials with specific properties due to its unique functional groups.

Interaction studies involving (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol could focus on:

  • Enzyme Inhibition: Assessing how this compound interacts with specific enzymes related to metabolic pathways.
  • Receptor Binding: Investigating its affinity towards biological receptors that may lead to therapeutic effects.
  • Toxicity Assessment: Evaluating any potential adverse effects through cytotoxicity assays against various cell lines.

Such studies would provide valuable insights into the safety and efficacy of this compound for potential therapeutic use .

Several compounds share structural similarities with (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol. These include:

Compound NameStructure TypeNotable Properties
1-HydroxycyclopentaneCyclopentanolExhibits antimicrobial activity
3-Ethylcyclopentan-1-olCyclopentanolPotential anti-inflammatory effects
2-Methylcyclopentan-1-olCyclopentanolNeuroprotective properties
5-MethylcyclohexanolCyclohexanolUsed in industrial applications

Each of these compounds exhibits unique biological activities and chemical properties that differentiate them from (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol. The presence of different substituents significantly impacts their reactivity and biological interactions.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

228.190942047 g/mol

Monoisotopic Mass

228.190942047 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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